molecular formula C22H30N2O B12750441 Secofentanyl CAS No. 253342-66-4

Secofentanyl

Cat. No.: B12750441
CAS No.: 253342-66-4
M. Wt: 338.5 g/mol
InChI Key: TVSLDWMMAUJGPV-UHFFFAOYSA-N
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Description

Secofentanyl is an opioid derivative and an analogue of fentanyl, where the piperidine ring has been cleaved to form an open-chain structure. It is significantly less potent than fentanyl itself but still exhibits a potency 5-6 times greater than morphine in animal tests .

Preparation Methods

Secofentanyl can be synthesized through a five-step synthetic approach to various acyclic 1,3-diamines. The process begins with the aminolysis of methyl acetoacetate with methylphenethylamine, followed by a series of reactions including regio and chemoselective g-alkylation, reductive amination, and reductive deoxygenation. The final step involves N-acylation of the diamines with propionyl chloride .

Chemical Reactions Analysis

Secofentanyl undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Secofentanyl has several scientific research applications:

Mechanism of Action

Secofentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets and pathways involved are similar to those of other opioids, including the activation of G-protein coupled receptors and inhibition of adenylate cyclase .

Comparison with Similar Compounds

Secofentanyl is compared with other similar compounds such as:

    Fentanyl: this compound is less potent than fentanyl but still more potent than morphine.

    Benzylfentanyl: Another fentanyl analogue with different structural modifications.

    Homofentanyl: Similar to secfentanyl but with variations in the side chain structure.

    Diampromide: An opioid analgesic with a different chemical structure but similar pharmacological effects.

This compound’s uniqueness lies in its open-chain structure, which differentiates it from other fentanyl analogues that typically retain the piperidine ring .

Properties

CAS No.

253342-66-4

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide

InChI

InChI=1S/C22H30N2O/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20/h5-14,19H,4,15-18H2,1-3H3

InChI Key

TVSLDWMMAUJGPV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2

Origin of Product

United States

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